2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Overview
Description
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N3S . The average mass of this compound is 202.105 Da and the monoisotopic mass is 200.989426 Da .
Molecular Structure Analysis
The molecular structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride consists of a thiadiazole ring attached to an ethanamine group . The InChI code for this compound is 1S/C5H9N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4,8H,1-2,6H2;1H .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole nucleus have shown promising anticancer activity . For instance, thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and investigated for their antiproliferative potential. Some of these analogues showed comparable efficacy to doxorubicin, a common anticancer drug .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens . In one study, newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with some compounds showing potent antimicrobial activity .
Antioxidant Potential
Thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety were also evaluated for their antioxidant potential . One of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .
Antifungal Activity
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antifungal activity . The results of these studies have shown that some of these compounds have potent antifungal activity against strains such as T. harzianum and A. niger .
Anti-Inflammatory and Analgesic Activity
Compounds containing the 1,3,4-thiadiazole nucleus have been found to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new therapeutic substances in this field .
Antiviral Activity
1,3,4-Thiadiazole derivatives have also been studied for their antiviral activity . The diverse pharmacological impacts of 1,3,4-Thiadiazole highlight its significant potential as a structural scaffold for the development of novel antiviral agents .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole nucleus have been found to interact with a variety of targets, including dna and various enzymes .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to interfere with dna synthesis, inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight of 16567 suggests that it may have favorable pharmacokinetic properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
1,3,4-thiadiazole derivatives have been associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .
properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVZRGTKTXSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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